3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(4-chlorobenzyl)oxime
Overview
Description
3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(4-chlorobenzyl)oxime is a complex organic compound characterized by its unique structure, which includes an isoxazole ring, a phenyl group, and a chlorobenzyl oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(4-chlorobenzyl)oxime typically involves multiple steps, starting with the formation of the isoxazole ring. One common approach is the cyclization of hydroxylamine derivatives with suitable precursors under acidic or basic conditions. The phenyl group can be introduced through a Friedel-Crafts acylation reaction, followed by further functionalization to incorporate the chlorobenzyl oxime group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste and byproducts.
Chemical Reactions Analysis
Types of Reactions
3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(4-chlorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: : Conversion of the oxime group to a nitroso or nitro group.
Reduction: : Reduction of the oxime group to an amine.
Substitution: : Replacement of the chlorobenzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Oxidation: : Nitroso derivatives and nitro compounds.
Reduction: : Amines.
Substitution: : Derivatives with different functional groups replacing the chlorobenzyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse derivatives with varying biological activities.
Biology
In biological research, 3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(4-chlorobenzyl)oxime is studied for its potential as a bioactive molecule. It may interact with various biological targets, leading to the development of new therapeutic agents.
Medicine
The compound has shown promise in medicinal chemistry, where it is explored for its potential therapeutic effects. It may be used in the development of drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(4-chlorobenzyl)oxime exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(4-fluorobenzyl)oxime: : Similar structure with a fluorobenzyl group instead of a chlorobenzyl group.
3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(3,4-dichlorobenzyl)oxime: : Similar structure with a dichlorobenzyl group.
Uniqueness
3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(4-chlorobenzyl)oxime stands out due to its specific combination of functional groups, which can lead to unique chemical and biological properties
Properties
IUPAC Name |
(3E)-3-[(4-chlorophenyl)methoxyimino]-1-(3-phenyl-1,2-oxazol-5-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c20-16-8-6-14(7-9-16)13-24-21-11-10-18(23)19-12-17(22-25-19)15-4-2-1-3-5-15/h1-9,11-12H,10,13H2/b21-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPFOFJOWHBGCN-SRZZPIQSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C(=O)CC=NOCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C(=O)C/C=N/OCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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